molecular formula C21H16N2S B072372 Urea, 1,3-bis(1-naphthyl)-2-thio- CAS No. 1240-37-5

Urea, 1,3-bis(1-naphthyl)-2-thio-

Cat. No.: B072372
CAS No.: 1240-37-5
M. Wt: 328.4 g/mol
InChI Key: VFCZSWPNOOGGAJ-UHFFFAOYSA-N
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Description

Urea, 1,3-bis(1-naphthyl)-2-thio-: is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two naphthyl groups attached to the urea moiety, with a sulfur atom replacing one of the oxygen atoms typically found in urea.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1,3-bis(1-naphthyl)-2-thio- typically involves the reaction of 1-naphthyl isocyanate with thiourea under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using recrystallization techniques to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Urea, 1,3-bis(1-naphthyl)-2-thio- can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

    Reduction: The compound can be reduced to form the corresponding amines.

    Substitution: It can participate in substitution reactions where the naphthyl groups can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Compounds with different functional groups replacing the naphthyl groups.

Scientific Research Applications

Chemistry:

  • Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

Industry:

  • Utilized in the development of advanced materials, such as polymers and resins.
  • Employed in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of Urea, 1,3-bis(1-naphthyl)-2-thio- involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The presence of the naphthyl groups enhances its binding affinity to hydrophobic pockets in proteins, while the sulfur atom plays a crucial role in its reactivity.

Comparison with Similar Compounds

    Thiourea: Shares the thiourea moiety but lacks the naphthyl groups.

    Naphthylurea: Contains naphthyl groups but lacks the sulfur atom.

Uniqueness:

  • The presence of both naphthyl groups and a sulfur atom makes Urea, 1,3-bis(1-naphthyl)-2-thio- unique in its class.
  • Its unique structure contributes to its distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1,3-dinaphthalen-1-ylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2S/c24-21(22-19-13-5-9-15-7-1-3-11-17(15)19)23-20-14-6-10-16-8-2-4-12-18(16)20/h1-14H,(H2,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCZSWPNOOGGAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=S)NC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70154185
Record name Urea, 1,3-bis(1-naphthyl)-2-thio-
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Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240-37-5
Record name N,N′-Di-1-naphthalenylthiourea
Source CAS Common Chemistry
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Record name 1,3-Di-1-naphthylthiourea
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Record name Di-1-naphthylthiourea
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Record name Urea, 1,3-bis(1-naphthyl)-2-thio-
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Record name 1,3-di-1-naphthyl-2-thiourea
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Record name 1,3-DI-1-NAPHTHYLTHIOUREA
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